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Introduction

JQADL1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the
degradation of the histone acetyltransferase EP300.[1][2] As a CRBN-dependent PROTAC,
JQAD1 functions by bringing EP300 into proximity with the E3 ubiquitin ligase cereblon
(CRBN), leading to the ubiquitination and subsequent proteasomal degradation of EP300.[1][3]
This targeted degradation of EP300 leads to a reduction in histone H3 lysine 27 acetylation
(H3K27ac), suppression of oncogenic transcriptional programs, such as those driven by
MYCN, and induction of apoptosis in cancer cells.[1][4][5][6] These characteristics make
JQAD1 a valuable tool for cancer research, particularly in preclinical xenograft models.

Mechanism of Action

JQADL1 is composed of a ligand that binds to EP300 and another ligand that recruits the E3
ubiquitin ligase CRBN. This dual binding forms a ternary complex, facilitating the transfer of
ubiquitin from the E3 ligase to EP300. Polyubiquitinated EP300 is then recognized and
degraded by the proteasome. The degradation of EP300 leads to a global reduction in
H3K27ac, an epigenetic mark associated with active enhancers and promoters.[3][5][6] In
cancers dependent on EP300-regulated transcription, such as MYCN-amplified neuroblastoma,
this results in the downregulation of key oncogenes and the induction of apoptosis,
characterized by the cleavage of PARP1 and caspase-3.[1][6]
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Quantitative Data Summary

The following tables summarize the key quantitative data for the use of JQAD1 in both in vitro
and in vivo studies.

Table 1: In Vitro Efficacy of JQAD1

Cell Line Concentration Time Effect

Decreased H3K27ac,

Kelly (Neuroblastoma) 0.5 uM 24 hours ) )
induced apoptosis.[2]
Increased expression
of cleaved caspase-3
Kelly (Neuroblastoma) 1 uM 12-36 hours

and cleaved PARP1.
[1]

Dose-dependent
0.1-10 pM 24 hours decrease in EP300
and H3K27ac.[1]

MYCN-amplified NB
cells

Selective degradation

Kelly (Neuroblastoma) 10 uM 24 hours
of EP300 over CBP.[2]

Table 2: In Vivo Dosage and Administration of JQAD1

Animal Cancer Administrat
Dosage . Schedule Outcome
Model Model ion Route
Suppressed
Kelly _ _ tumor growth
) Intraperitonea  Daily for 21
NSG Mice Neuroblasto 40 mg/kg ) and
[ (i.p.) days
ma Xenograft prolonged
survival.[1][2]
Half-life of
) Pharmacokin Intraperitonea ) 13.3 hours,
CD1 Mice ) ] 10 mg/kg ) Single dose
etic Analysis [ (i.p.) Cmax of 7
pmol/L.[1]
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Experimental Protocols

Protocol 1: In Vivo Xenograft Study of JQAD1 in a
Neuroblastoma Model

This protocol describes the establishment of a subcutaneous xenograft model of
neuroblastoma using the Kelly cell line in NSG mice and subsequent treatment with JQAD1.

Materials:
Kelly neuroblastoma cells

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-
streptomycin)

Phosphate-buffered saline (PBS), sterile

Matrigel® (or other suitable extracellular matrix)

6-8 week old female NOD.Cg-Prkdcscid 112rgtm1Wijl/SzJ (NSG) mice
JQAD1

Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline)
Sterile syringes and needles

Calipers for tumor measurement

Anesthesia (e.g., isoflurane)

Animal housing and monitoring equipment

Procedure:

o Cell Culture: Culture Kelly neuroblastoma cells in complete medium at 37°C in a humidified
atmosphere with 5% COZ2. Ensure cells are in the logarithmic growth phase and have high
viability before injection.
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Cell Preparation for Injection:

o Harvest cells using trypsin-EDTA and wash with sterile PBS.

o Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration
of 5 x 107 cells/mL.

o Keep the cell suspension on ice until injection.
Tumor Cell Implantation:
o Anesthetize the NSG mice.

o Inject 100 uL of the cell suspension (containing 5 x 1076 cells) subcutaneously into the
right flank of each mouse.

o Monitor the mice for recovery from anesthesia.
Tumor Growth Monitoring:

o Once tumors become palpable, measure the tumor volume 2-3 times per week using
digital calipers.

o Tumor volume can be calculated using the formula: Volume = (Length x Width~2) / 2.
Randomization and Treatment:

o When the average tumor volume reaches approximately 100-150 mms3, randomize the
mice into treatment and control groups.

o JQAD1 Formulation: Prepare a stock solution of JQAD1 in DMSO. For administration,
dilute the stock solution in a suitable vehicle to the final concentration for a 40 mg/kg dose.
The final DMSO concentration should be minimized.

o Administer JQAD1 (40 mg/kg) or vehicle control via intraperitoneal injection daily for 21
days.

Endpoint and Analysis:
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o Continue to monitor tumor volume and body weight throughout the study.

o The study endpoint may be defined by a specific tumor volume, signs of morbidity, or the
completion of the treatment course.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
Western blotting for EP300, H3K27ac, and apoptosis markers, or immunohistochemistry).

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Mechanism of action of JQAD1 leading to apoptosis.
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Caption: Experimental workflow for a JQAD1 xenograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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